Bucladesine

Vue d'ensemble

Description

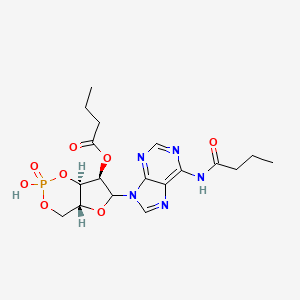

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in research applications due to its ability to induce normal physiological responses in cells under experimental conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bucladesine is synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The resulting product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Bucladesine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclic adenosine monophosphate and butyric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.

Major Products Formed: The major products formed from these reactions include cyclic adenosine monophosphate, butyric acid, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Wound Healing

Bucladesine has been primarily investigated for its efficacy in promoting wound healing. It acts by enhancing cellular responses that are typically mediated by cAMP, leading to improved angiogenesis and epithelialization.

Case Study: Diabetic Foot Ulcers

In clinical studies, this compound ointment was evaluated for its effectiveness in treating diabetic foot ulcers. Although initial results showed favorable outcomes, the product was eventually withdrawn from the market due to formulation issues, including an unpleasant odor attributed to hydrolytic cleavage resulting in butyric acid release .

Dermatological Applications

This compound has shown promise in treating various skin conditions, particularly those involving ulceration.

Case Study: Hidradenitis Suppurativa

A recent case report documented the successful treatment of ulceration associated with hidradenitis suppurativa using topical this compound ointment. The patient experienced complete re-epithelialization over two months, resulting in a hypertrophic scar without recurrence for two years . This suggests that this compound may serve as an effective alternative for managing skin ulcerations.

Neuroprotection

Research indicates that this compound may have neuroprotective properties, particularly in models of seizure activity.

Experimental Findings

In studies involving pentylenetetrazol-induced seizures in mice, this compound administration significantly reduced seizure latency and threshold. When combined with pentoxyfillin, the effects were additive, indicating a potential role in managing seizure disorders .

Anti-Inflammatory Effects

This compound's ability to elevate intracellular cAMP levels has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory skin diseases.

Study on Inflammation

A study demonstrated that this compound could reduce arachidonic acid-induced ear edema in mice when administered as a topical emulsion. The results showed a significant reduction in inflammation at concentrations as low as 1.5% . This positions this compound as a potential therapeutic option for inflammatory skin conditions where traditional treatments may pose risks of adverse effects.

Summary Table of Applications

Mécanisme D'action

Bucladesine exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It penetrates cell membranes due to its lipophilic properties and activates cyclic adenosine monophosphate-dependent protein kinase pathways. This activation leads to various physiological responses, including the regulation of gene expression, modulation of ion channels, and activation of enzymes involved in metabolic processes .

Comparaison Avec Des Composés Similaires

Bucladesine is unique among cyclic adenosine monophosphate analogs due to its stability and cell permeability. Similar compounds include:

Cyclic adenosine monophosphate: The natural form of cyclic adenosine monophosphate, which has limited cell permeability and stability.

8-Bromo cyclic adenosine monophosphate: A more stable analog of cyclic adenosine monophosphate but with different cellular effects.

N6,2’-O-Dibutyryl cyclic adenosine monophosphate: Another analog with similar properties to this compound but with variations in its effects on cellular processes.

This compound’s unique properties make it a valuable tool in research and therapeutic applications, offering advantages over other cyclic adenosine monophosphate analogs in terms of stability and cell permeability .

Activité Biologique

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate (dbcAMP), is a stable analogue of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications in various fields, including dermatology, neurology, and cardiology. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound acts primarily as a phosphodiesterase (PDE) inhibitor, which leads to increased intracellular levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA) and other signaling pathways that are crucial for various physiological responses. Unlike cAMP, this compound is more lipophilic and can easily penetrate cell membranes without being rapidly degraded by phosphodiesterases .

Key Mechanisms:

- PDE Inhibition: this compound inhibits PDE activity, prolonging the action of cAMP in cells.

- Protein Kinase Activation: It activates PKA and other kinases that are typically activated by cAMP, influencing numerous cellular processes including inflammation and neuronal signaling .

- Neurite Outgrowth: this compound promotes neurite outgrowth in neuronal cultures, suggesting neuroprotective properties .

1. Dermatological Uses

This compound has been investigated for its anti-inflammatory effects in skin diseases. Clinical studies have shown that it can effectively reduce inflammation in models of acute skin irritation and chronic wounds.

Case Study:

- In a study utilizing an arachidonic acid-induced skin inflammation model, this compound demonstrated comparable efficacy to potent PDE4 inhibitors at certain concentrations. When applied as a topical cream formulation, it significantly reduced ear edema in animal models .

2. Neurological Effects

Research indicates that this compound can improve cognitive functions and alleviate symptoms associated with neurological disorders.

Case Studies:

- Seizure Models: In wild-type mice subjected to pentylenetetrazol-induced seizures, this compound reduced both seizure latency and threshold when administered at doses around 300 nM/mouse .

- Morphine Withdrawal: this compound has shown potential in attenuating withdrawal symptoms in morphine-dependent mice, indicating its role in modulating addiction-related behaviors .

3. Cardiovascular Applications

This compound has been explored for its cardioprotective effects. Its ability to enhance myocardial function through cAMP elevation may offer therapeutic benefits in cardiac conditions.

Research Findings

A summary of notable research findings regarding this compound's biological activity is presented below:

Propriétés

IUPAC Name |

[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSWNGNKCJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859352 | |

| Record name | 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-74-3 | |

| Record name | Cyclic dibutyryl AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucladesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bucladesine exert its effects within cells?

A1: this compound mimics the action of naturally occurring cAMP, a crucial second messenger involved in various cellular processes. [, , , , , , , ] As a cAMP agonist, this compound enters cells and activates protein kinase A (PKA), a key enzyme downstream of cAMP. [, , , , , , , , ] This activation triggers a cascade of phosphorylation events, ultimately influencing gene expression and cellular responses. [, , , , , , , , ]

Q2: Can you provide specific examples of how this compound impacts cellular pathways?

A2: Research suggests this compound influences several pathways:

- Morphine Dependence: In mice, this compound interacts with PKA signaling pathways, potentially influencing neurotransmitter systems involved in morphine withdrawal syndrome. []

- Cardiac Function: In rat heart preparations, this compound impacts cardiac work, coronary flow, and energy metabolism. []

- Neural Regeneration: Studies indicate that this compound-encapsulated nanoparticles within a hyaluronic acid-ferulic acid hydrogel may promote neural regeneration after spinal cord injury in rats. []

- Cognitive Function: this compound has shown potential in reversing sevoflurane-induced cognitive impairment in rats by influencing the PKA-CREB-BDNF signaling pathway. []

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers do not include detailed spectroscopic data, such information can be found in chemical databases and publications focusing on the structural characterization of this compound.

Q4: Does this compound possess any intrinsic catalytic activity?

A6: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily involves mimicking cAMP and activating downstream signaling pathways, particularly PKA. [, , , , , , , , ]

Q5: What are the pharmacokinetic properties of this compound?

A7: While a complete pharmacokinetic profile was not provided in the research papers, one study observed the plasma concentrations and urinary excretion of purine bases and uridine in response to this compound sodium administration. [] Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion of this compound.

Q6: Are there any reported toxicological concerns associated with this compound?

A6: The research papers primarily focus on the potential therapeutic effects of this compound. Further studies are necessary to comprehensively assess its toxicological profile and long-term safety.

Q7: What in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed various models to investigate this compound:

- In vitro: The effects of this compound on gene expression have been examined in cell lines, including Sertoli cell line (TM4), Leydig cell line (MA-10), and germ cell lines (GC-1 spg and GC-2 spd(ts)). []

- In vivo: Animal models, primarily rodents, have been used to investigate the effects of this compound on various conditions, including morphine dependence, pain, spatial learning, and spinal cord injury. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.